
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group, a dimethylbutyl chain, and a pyrazole ring, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl and dimethylbutyl groups. Common reagents used in these reactions include boronic acids, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Chemischer Reaktionen
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the boronic acid group, potentially converting it into other functional groups.
Substitution: The trifluoromethyl and dimethylbutyl groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain active site serine or threonine residues. The trifluoromethyl and dimethylbutyl groups contribute to the compound’s overall stability and lipophilicity, enhancing its ability to penetrate biological membranes and reach its targets.
Vergleich Mit ähnlichen Verbindungen
Compared to other boronic acids, 1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid stands out due to its trifluoromethyl and dimethylbutyl groups, which impart unique chemical and physical properties. Similar compounds include:
Phenylboronic Acid: Lacks the trifluoromethyl and dimethylbutyl groups, resulting in different reactivity and applications.
4,4,4-Trifluoro-2,2-dimethyl-1-butanol: Shares the trifluoromethyl and dimethylbutyl groups but lacks the pyrazole ring and boronic acid functionality.
Pyrazole-3-boronic Acid: Contains the pyrazole ring and boronic acid group but lacks the trifluoromethyl and dimethylbutyl groups.
Eigenschaften
Molekularformel |
C9H14BF3N2O2 |
|---|---|
Molekulargewicht |
250.03 g/mol |
IUPAC-Name |
[1-(4,4,4-trifluoro-2,2-dimethylbutyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C9H14BF3N2O2/c1-8(2,5-9(11,12)13)6-15-4-3-7(14-15)10(16)17/h3-4,16-17H,5-6H2,1-2H3 |
InChI-Schlüssel |
LCTFVFDGCGZVGP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NN(C=C1)CC(C)(C)CC(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


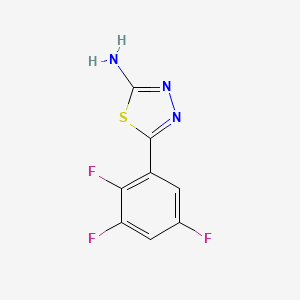
![1-Oxaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13690790.png)
![Methyl (S)-4-[(2-Methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinolin-4-ylamino)butanoate](/img/structure/B13690791.png)

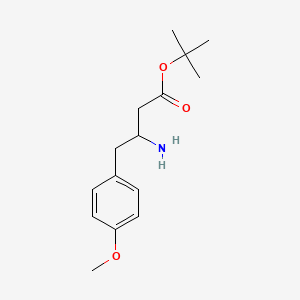

![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)
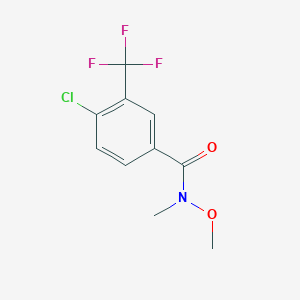
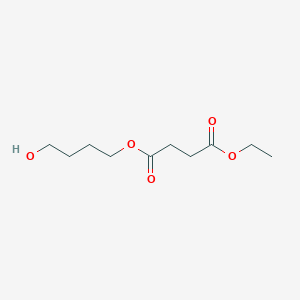
![Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B13690847.png)
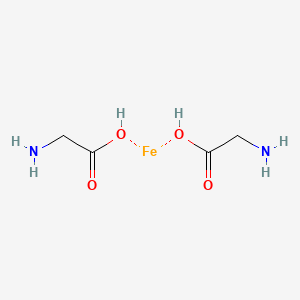
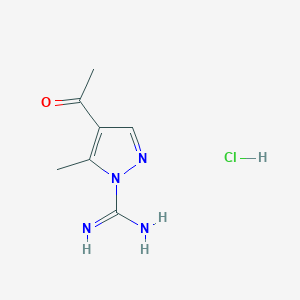
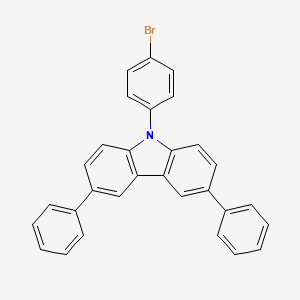
![Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13690876.png)
